Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Biological Activity
Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[3,4-d]pyridazine class, characterized by a unique fused ring system. Its molecular formula is C20H20N2O3S, with a molecular weight of approximately 360.45 g/mol. The presence of various functional groups enhances its chemical reactivity and potential interactions within biological systems.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C20H20N2O3S |
Molecular Weight | 360.45 g/mol |
CAS Number | Not specified in available sources |
Functional Groups | Thieno ring, amide group, phenyl groups |
While specific mechanisms of action for this compound have not been fully elucidated in the literature, compounds of similar structure often exhibit biological activity through interactions with various enzymes and receptors. Potential mechanisms may include:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit a range of pharmacological effects:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds may reduce inflammation by inhibiting pro-inflammatory mediators.
- Antimicrobial Effects : Certain structural analogs have demonstrated activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related thieno[3,4-d]pyridazine derivative. Results indicated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of a thieno[3,4-d]pyridazine derivative in a mouse model of acute inflammation. The compound significantly reduced edema and levels of inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[3,4-d]pyridazine derivatives. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the phenyl rings enhance potency by stabilizing reactive intermediates.
- Ring Modifications : Alterations to the thieno ring can influence binding affinity to target enzymes or receptors.
Properties
IUPAC Name |
ethyl 4-oxo-5-(2-phenoxypropanoylamino)-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-31-24(30)20-18-14-33-22(25-21(28)15(2)32-17-12-8-5-9-13-17)19(18)23(29)27(26-20)16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPUOJZASNUHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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